Mollisin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mollisin is a natural product found in Mollisia caesia, Mollisia, and Mollisia fallens with data available.
Scientific Research Applications
Antifungal Properties
Mollisin, derived from the chestnut Castanea mollissima, exhibits significant antifungal activities. It's been reported to inhibit the growth of fungi such as Fusarium oxysporum, Mycosphaerella arachidicola, and Physalospora piricola, demonstrating greater potency than some other thaumatin-like proteins (TLPs) (Chu & Ng, 2003).
Synthesis Studies
The total synthesis of mollisin, a polyketide secondary metabolite from the fungus Mollisia caesia, has been achieved, offering a pathway for the controlled production of this substance in laboratory settings (Schwolow, Kunz, Rheinheimer, & Opatz, 2013).
Structural Clarification
Research has clarified the structure of mollisin, correcting previous misconceptions and establishing it as 8-dichloro-acetyl-5-hydroxy-2,7-dimethyl-naphthoquinone-1,4 (Overeem & Kerk, 2010).
Biotechnological Applications
Mollisin has been studied for its biotechnological applications, particularly for its fungicidal and antibiotic properties. Its isolation from Mollisia caesia Sacc. and the discovery of related metabolites highlight its potential in developing anti-inflammatory and antiproliferative drugs (Johne, Watzke, Meusel, Möllmann, Härtl, Dahse, Matthes, & Seifert, 2005).
properties
CAS RN |
667-92-5 |
---|---|
Product Name |
Mollisin |
Molecular Formula |
C14H10Cl2O4 |
Molecular Weight |
313.1 g/mol |
IUPAC Name |
8-(2,2-dichloroacetyl)-5-hydroxy-2,7-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H10Cl2O4/c1-5-3-7(17)10-8(18)4-6(2)12(19)11(10)9(5)13(20)14(15)16/h3-4,14,17H,1-2H3 |
InChI Key |
LBLPBDUCKUHMIA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=O)C=C(C(=O)C2=C1C(=O)C(Cl)Cl)C)O |
Canonical SMILES |
CC1=CC(=C2C(=O)C=C(C(=O)C2=C1C(=O)C(Cl)Cl)C)O |
Other CAS RN |
667-92-5 |
synonyms |
mollisin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.